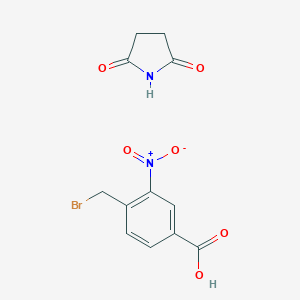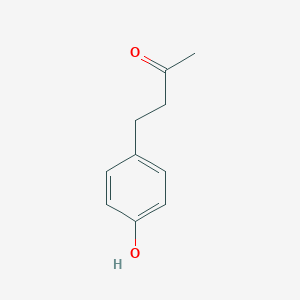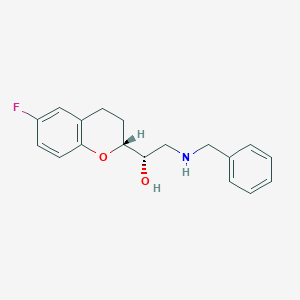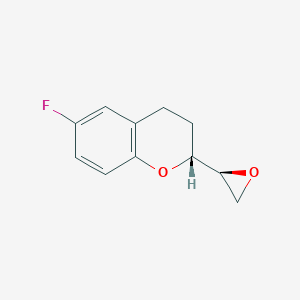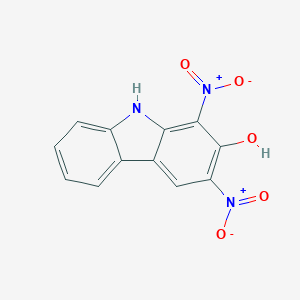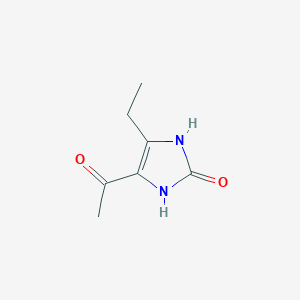![molecular formula C16H23NO3 B135715 Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate CAS No. 142801-72-7](/img/structure/B135715.png)
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the potential to act as a dopamine D3 receptor antagonist, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
Mechanism Of Action
The mechanism of action of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves its interaction with dopamine D3 receptors in the brain. This compound acts as an antagonist to these receptors, which can lead to a decrease in dopamine release. This decrease in dopamine release can have various effects on the brain, including changes in behavior, mood, and movement.
Biochemical And Physiological Effects
Studies have shown that tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate can have various biochemical and physiological effects. One study found that this compound can decrease the release of dopamine in the brain, which can lead to changes in behavior and mood. Another study found that this compound can decrease the activity of certain enzymes in the liver, which could have implications for drug metabolism and toxicity.
Advantages And Limitations For Lab Experiments
One advantage of using tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate in lab experiments is its specificity for dopamine D3 receptors. This specificity allows for more targeted studies of the effects of dopamine on the brain. However, one limitation of using this compound is its potential for toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for the study of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate. One direction is the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the study of the biochemical and physiological effects of this compound on other organs and systems in the body. Additionally, the synthesis of new compounds based on the structure of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate could lead to the discovery of new drugs with potential therapeutic applications.
Synthesis Methods
The synthesis of tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate involves a multi-step process. The first step involves the reaction of 6-methoxytetrahydroisoquinoline with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate as the product.
properties
CAS RN |
142801-72-7 |
|---|---|
Product Name |
Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)10-14-13-6-5-12(19-4)9-11(13)7-8-17-14/h5-6,9,14,17H,7-8,10H2,1-4H3/t14-/m0/s1 |
InChI Key |
WDBFQNUIFSHDTA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1C2=C(CCN1)C=C(C=C2)OC |
SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C2=C(CCN1)C=C(C=C2)OC |
synonyms |
1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-6-methoxy-,1,1-dimethylethyl ester,(S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
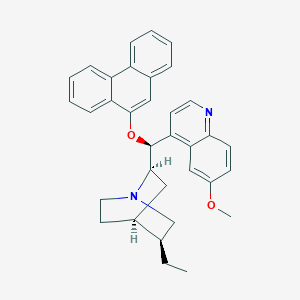
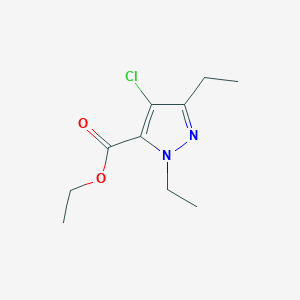
![[(1R,3R,7S,9R)-8-hydroxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B135645.png)
![Benz[a]anthracene-7-acetic Acid Methyl Ester](/img/structure/B135647.png)
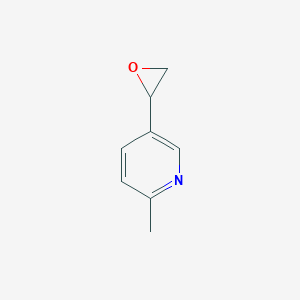
![Benz[a]anthracene-7-acetonitrile](/img/structure/B135651.png)
